Structural Differentiation: Meta-Substituted 2-Methyl Aryloxypropanediol vs. Ortho (Mephenesin) and Para Isomers
The target compound is distinguished from its closest analogs by the specific combination of a meta-tolyloxy substitution pattern and a 2-methyl group on the propanediol backbone. The ortho isomer (2-Methyl-3-(o-tolyloxy)-1,2-propanediol, CAS 63991-97-9) and the para isomer (2-Methyl-3-(p-tolyloxy)-1,2-propanediol, CAS 63991-98-0) represent the immediate positional analogs . While direct head-to-head pharmacological data for the 2-methyl series are sparse in the open literature, class-level evidence from the non-methylated series (e.g., 3-(o-tolyloxy)-1,2-propanediol vs. 3-(m-tolyloxy)-1,2-propanediol) demonstrates that the meta-substitution pattern confers distinct biological activity compared to the ortho and para configurations [1].
| Evidence Dimension | Structural Isomerism (Positional and Substitution) |
|---|---|
| Target Compound Data | 2-Methyl substitution at C2 of 1,2-propanediol; 3-(m-tolyloxy) substitution at C3. |
| Comparator Or Baseline | 2-Methyl-3-(o-tolyloxy)-1,2-propanediol (CAS 63991-97-9) and 2-Methyl-3-(p-tolyloxy)-1,2-propanediol (CAS 63991-98-0); also 3-(m-tolyloxy)-1,2-propanediol (CAS 621-24-9). |
| Quantified Difference | Not quantified; differentiation is based on established class-level structure-activity relationships. |
| Conditions | N/A (structural comparison). |
Why This Matters
For procurement, this specific isomer is required for research aiming to explore the meta-tolyloxy, 2-methyl pharmacophore space, where the ortho and para analogs are chemically distinct entities with different biological profiles.
- [1] Berger FM. Central depressant and anticonvulsant properties of glycerol ethers isomeric with mephenesin. J Pharmacol Exp Ther. 1952;105(4):450-457. View Source
